Cas no 1060805-47-1 (6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde)

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde is a versatile fluorinated pyridine derivative used as a key intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl and chloro substituents enhance reactivity, making it valuable for constructing complex molecules with improved metabolic stability and lipophilicity. The aldehyde functional group allows for further derivatization via condensation or nucleophilic addition reactions. This compound is particularly useful in the development of active ingredients requiring trifluoromethylated aromatic systems. Its high purity and well-defined structure ensure consistent performance in synthetic applications. Suitable for use under controlled conditions, it is handled with standard laboratory precautions due to its reactive nature.
6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde structure
1060805-47-1 structure
商品名:6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde
CAS番号:1060805-47-1
MF:C7H3ClF3NO
メガワット:209.553031206131
CID:1170947
PubChem ID:72212197

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
    • 6-CHLORO-4-(TRIFLUOROMETHYL)PICOLINALDEHYDE
    • EN300-365864
    • AB67923
    • 1060805-47-1
    • 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde
    • インチ: InChI=1S/C7H3ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-3H
    • InChIKey: VWZOMLFQQVTPGM-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(N=C1C=O)Cl)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 208.9855259g/mol
  • どういたいしつりょう: 208.9855259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 30Ų

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-365864-5.0g
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
1060805-47-1 95.0%
5.0g
$2152.0 2025-03-18
Enamine
EN300-365864-0.5g
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
1060805-47-1 95.0%
0.5g
$579.0 2025-03-18
Alichem
A029010650-250mg
6-Chloro-4-(trifluoromethyl)picolinaldehyde
1060805-47-1 95%
250mg
$931.00 2023-09-04
Aaron
AR01BU8R-10g
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
1060805-47-1 95%
10g
$4413.00 2023-12-16
1PlusChem
1P01BU0F-500mg
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
1060805-47-1 95%
500mg
$679.00 2025-03-19
1PlusChem
1P01BU0F-250mg
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
1060805-47-1 95%
250mg
$443.00 2025-03-19
1PlusChem
1P01BU0F-50mg
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
1060805-47-1 95%
50mg
$229.00 2025-03-19
1PlusChem
1P01BU0F-10g
6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde
1060805-47-1 95%
10g
$4006.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1720254-1g
6-Chloro-4-(trifluoromethyl)picolinaldehyde
1060805-47-1 98%
1g
¥6734.00 2024-08-09
TRC
C597353-10mg
6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde
1060805-47-1
10mg
$ 50.00 2022-06-06

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde 関連文献

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehydeに関する追加情報

Introduction to 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde (CAS No. 1060805-47-1)

6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde, with the CAS number 1060805-47-1, is a highly versatile and significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of both chloro and trifluoromethyl substituents, along with an aldehyde functional group at the 2-position, endows it with unique reactivity and makes it a valuable building block for synthesizing more complex molecules.

The aldehyde group in 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde serves as a crucial site for further functionalization, enabling the formation of various pharmacophores through condensation reactions, such as Schiff bases, imines, and hydrazones. These derivatives have been extensively studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloro substituent enhances electrophilic aromatic substitution reactions, allowing for further derivatization at other positions on the pyridine ring. Meanwhile, the trifluoromethyl group contributes to metabolic stability and lipophilicity, which are critical factors in drug design to improve bioavailability and target specificity.

In recent years, 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde has garnered attention in medicinal chemistry due to its role in developing novel therapeutic agents. For instance, researchers have utilized this compound to synthesize kinase inhibitors, which are essential in treating various cancers and inflammatory diseases. The trifluoromethyl moiety is particularly noteworthy, as it has been shown to modulate enzyme interactions and enhance binding affinity in protein targets. A notable study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent activity against Janus kinases (JAKs), which are implicated in autoimmune disorders like rheumatoid arthritis.

Furthermore, the agrochemical industry has leveraged 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde to create advanced pesticides and herbicides. The structural features of this compound contribute to its efficacy by interfering with essential metabolic pathways in pests while maintaining environmental safety. Innovations in green chemistry have prompted researchers to explore sustainable synthetic routes for producing this intermediate without compromising yield or purity. Advances in catalytic methods have enabled more efficient transformations, reducing waste and energy consumption during manufacturing processes.

The synthetic utility of 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde extends beyond pharmaceuticals and agrochemicals into materials science. Researchers have investigated its incorporation into organic electronic materials due to its electron-withdrawing properties and ability to form stable conjugated systems. These characteristics make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent breakthroughs in polymer chemistry have shown that incorporating derivatives of this compound can enhance charge transport properties, leading to more efficient electronic devices.

From a regulatory perspective, the handling of 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde adheres to strict safety protocols to ensure worker protection and environmental compliance. While not classified as a hazardous material under current regulations, proper storage conditions—such as temperature control and inert atmosphere—are recommended to prevent degradation. Manufacturers must comply with Good Manufacturing Practices (GMP) to maintain consistency in quality control throughout production. Continuous advancements in process analytical technology (PAT) have enabled real-time monitoring of reaction conditions, ensuring optimal yields while minimizing impurities.

The future prospects of 6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde are bright, with ongoing research exploring new applications and synthetic methodologies. Collaborative efforts between academia and industry are driving innovation by integrating computational chemistry with experimental synthesis. Machine learning models are being employed to predict novel derivatives with enhanced biological activity, accelerating drug discovery pipelines. Additionally, green chemistry initiatives aim to develop eco-friendly synthetic routes that align with global sustainability goals.

In conclusion,6-Chloro-4-trifluoromethyl-pyridine-2-carbaldehyde (CAS No. 1060805-47-1) is a cornerstone compound in modern chemical synthesis, playing a pivotal role across multiple industries. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science, while ongoing research continues to uncover new possibilities for its use. As the chemical landscape evolves,this compound remains indispensable for advancing scientific discovery and technological innovation.

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